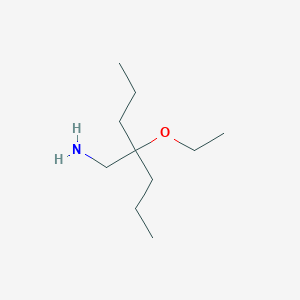

2-Ethoxy-2-propylpentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H23NO |

|---|---|

Molecular Weight |

173.30 g/mol |

IUPAC Name |

2-ethoxy-2-propylpentan-1-amine |

InChI |

InChI=1S/C10H23NO/c1-4-7-10(9-11,8-5-2)12-6-3/h4-9,11H2,1-3H3 |

InChI Key |

FFRQAGVBJMXZPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(CN)OCC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Ethoxy 2 Propylpentan 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in 2-Ethoxy-2-propylpentan-1-amine is a potent nucleophilic center. chemguide.co.uk The presence of a lone pair of electrons on the nitrogen atom allows it to readily attack electron-deficient species. chemguide.co.ukfiveable.me The reactivity of this amine is influenced by steric hindrance from the adjacent quaternary carbon, which can modulate its access to electrophiles. fiveable.me

Acylation and Sulfonylation Reactions

Primary amines are known to react with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental in organic synthesis for the formation of stable C-N bonds.

Acylation: The reaction of 2-Ethoxy-2-propylpentan-1-amine with an acyl chloride, such as ethanoyl chloride, proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comlibretexts.org The amine's nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. savemyexams.comchemistrystudent.com This is followed by the elimination of a chloride ion and a proton from the nitrogen to yield a stable N-substituted amide. libretexts.org Due to the formation of hydrogen chloride as a byproduct, a base is often added to neutralize it. libretexts.org

Sulfonylation: Similarly, sulfonamides are formed when 2-Ethoxy-2-propylpentan-1-amine reacts with a sulfonyl chloride, like benzenesulfonyl chloride. This reaction is a cornerstone in medicinal chemistry. cbijournal.com The reaction mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. rsc.org The reaction is typically carried out in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to scavenge the HCl produced. cbijournal.com

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| 2-Ethoxy-2-propylpentan-1-amine | Ethanoyl chloride | N-(2-Ethoxy-2-propylpentan-1-yl)acetamide |

Alkylation Reactions and Nitrogen Functionalization

The primary amine of 2-Ethoxy-2-propylpentan-1-amine can be alkylated by reacting it with alkyl halides through nucleophilic aliphatic substitution. wikipedia.orgucalgary.ca This reaction, however, is often complicated by the fact that the resulting secondary amine is typically more nucleophilic than the starting primary amine. masterorganicchemistry.comnih.gov This can lead to subsequent alkylations, yielding a mixture of secondary and tertiary amines, and ultimately, a quaternary ammonium (B1175870) salt through a process known as exhaustive alkylation. chemguide.co.ukwikipedia.orgjove.com

Controlling the reaction to achieve selective mono-alkylation can be challenging and often requires specific strategies, such as using a large excess of the primary amine or employing specific reaction conditions to favor the formation of the secondary amine. jove.comrsc.org

Table 2: Potential Products of Alkylation with Methyl Iodide

| Reaction Step | Product |

|---|---|

| First Alkylation | 2-Ethoxy-N-methyl-2-propylpentan-1-amine (Secondary Amine) |

| Second Alkylation | 2-Ethoxy-N,N-dimethyl-2-propylpentan-1-amine (Tertiary Amine) |

Formation of Imines and Derivatives

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases, which are characterized by a carbon-nitrogen double bond (C=N). libretexts.orglumenlearning.com The formation of an imine from 2-Ethoxy-2-propylpentan-1-amine involves a two-stage, reversible process. chemistrysteps.com The first stage is the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde or ketone, which forms a carbinolamine intermediate. libretexts.orgchemistrysteps.com The second stage involves the acid-catalyzed elimination of a water molecule from the carbinolamine to form the imine. libretexts.orgjove.com

The reaction is typically carried out under mildly acidic conditions (pH 4-5), as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine to make it a good leaving group, while avoiding excessive protonation of the amine nucleophile, which would render it unreactive. lumenlearning.comchemistrysteps.comjove.com

Table 3: Imine Formation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| 2-Ethoxy-2-propylpentan-1-amine | Propanal | (E)-N-(2-Ethoxy-2-propylpentan-1-ylidene)propan-1-amine |

Participation of the Ether Linkage in Chemical Transformations

Ethers are generally considered to be chemically inert, which makes them excellent solvents for many organic reactions. libretexts.orgnumberanalytics.com However, under specific and often harsh conditions, the ether linkage in 2-Ethoxy-2-propylpentan-1-amine can be cleaved.

Cleavage Reactions of the Ether Bond

The most significant reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.comopenstax.org Hydrochloric acid (HCl) is generally not effective. openstax.org The ether in 2-Ethoxy-2-propylpentan-1-amine is a tertiary ether, as the oxygen atom is bonded to a tertiary carbon atom.

The cleavage of tertiary ethers proceeds through an Sₙ1 mechanism. libretexts.orgmasterorganicchemistry.comfiveable.me The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.comwikipedia.org The departure of the leaving group results in the formation of a relatively stable tertiary carbocation. This carbocation is then attacked by the halide anion (Br⁻ or I⁻) to form a tertiary alkyl halide. libretexts.orgopenstax.org

Table 4: Acid-Catalyzed Cleavage of the Ether Bond

| Reagent | Products |

|---|

Stability of the Ether Functionality under Diverse Chemical Conditions

The ether linkage exhibits considerable stability under a wide range of chemical conditions. numberanalytics.com It is generally unreactive towards bases, nucleophiles, and dilute acids. openstax.orgquora.com This stability is a key feature of ethers and contributes to their widespread use as solvents in organic synthesis. masterorganicchemistry.com

The ether bond in 2-Ethoxy-2-propylpentan-1-amine is expected to remain intact during reactions involving the primary amine moiety, provided that strongly acidic conditions are avoided. For instance, the acylation, sulfonylation, and alkylation reactions of the amine group can be carried out without affecting the ether linkage.

Table 5: Stability Profile of the Ether Linkage

| Condition | Stability | Rationale |

|---|---|---|

| Basic (e.g., NaOH, NaNH₂) | Stable | The C-O bond is not susceptible to cleavage by bases. numberanalytics.comquora.com |

| Neutral | Stable | Ethers are generally inert in neutral environments. numberanalytics.com |

| Strongly Acidic (e.g., HBr, HI) | Unstable | The ether is protonated and undergoes cleavage via an Sₙ1 mechanism. libretexts.orgopenstax.orgwikipedia.org |

Intramolecular Interactions and Conformational Effects on Reactivity

The interplay of the ethoxy and aminomethyl groups in 2-Ethoxy-2-propylpentan-1-amine theoretically allows for intramolecular hydrogen bonding between the amine protons and the ether oxygen. This type of interaction can significantly influence the molecule's conformational preferences, which in turn can affect its reactivity. For instance, a conformation stabilized by an intramolecular hydrogen bond might exhibit different reaction kinetics compared to a conformation where such bonding is absent.

The steric bulk of the two propyl groups at the quaternary carbon center would also play a crucial role in defining the accessible conformations and influencing the approach of reactants. However, specific experimental or computational studies to quantify these effects for 2-Ethoxy-2-propylpentan-1-amine have not been found in the public domain.

Mechanistic Investigations of Key Transformations Involving 2-Ethoxy-2-propylpentan-1-amine

Detailed mechanistic studies for key transformations involving 2-Ethoxy-2-propylpentan-1-amine are not documented in scientific literature. Generally, the primary amine group would be expected to undergo typical reactions such as N-alkylation, acylation, and Schiff base formation. The ether linkage would likely be stable under most conditions but could be cleaved under harsh acidic conditions.

Without experimental data, it is not possible to provide established mechanisms, transition states, or kinetic data for any specific reaction of this compound. Such investigations would be necessary to understand the precise influence of its unique structure on its chemical transformations.

Due to the absence of published research data, the creation of detailed data tables and in-depth discussion of research findings for 2-Ethoxy-2-propylpentan-1-amine is not feasible at this time.

Spectroscopic and Analytical Characterization Methodologies for 2 Ethoxy 2 Propylpentan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. By analyzing the chemical shifts, signal multiplicities, and integration values in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural map of 2-Ethoxy-2-propylpentan-1-amine can be constructed.

The ¹H NMR spectrum of 2-Ethoxy-2-propylpentan-1-amine provides a wealth of information. Each unique proton environment in the molecule generates a distinct signal. The protons on carbons adjacent to the electron-withdrawing oxygen of the ethoxy group and the nitrogen of the amine group are expected to be deshielded and appear at a lower field (higher ppm value). libretexts.org

The primary amine (-NH₂) protons typically appear as a broad singlet that can be identified by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). openstax.orglibretexts.org The protons of the methylene (B1212753) group attached to the amine (C1) are expected to be a singlet due to the adjacent quaternary carbon (C2). Protons on the carbon adjacent to the ether oxygen are shifted downfield, typically appearing in the 3.4 to 4.5 ppm range. pressbooks.pub

Predicted ¹H NMR Chemical Shifts for 2-Ethoxy-2-propylpentan-1-amine:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₃ (from pentyl chain, C5) | ~0.9 | Triplet (t) | 3H |

| -CH₃ (from propyl group) | ~0.9 | Triplet (t) | 3H |

| -CH₃ (from ethoxy group) | ~1.2 | Triplet (t) | 3H |

| -CH₂- (C4) | ~1.3 | Multiplet (m) | 2H |

| -CH₂- (from propyl group) | ~1.4 | Multiplet (m) | 2H |

| -CH₂- (C3) | ~1.5 | Multiplet (m) | 2H |

| -NH₂ | 1.0 - 3.0 | Broad Singlet (br s) | 2H |

| -CH₂-NH₂ (C1) | ~2.7 | Singlet (s) | 2H |

| -O-CH₂- (from ethoxy group) | ~3.5 | Quartet (q) | 2H |

This table is based on typical values for similar functional groups and structural motifs.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons bonded to heteroatoms like oxygen and nitrogen are characteristically shifted downfield. openstax.org The quaternary carbon (C2), being bonded to an oxygen and three other carbon atoms, is expected to have a distinct chemical shift. Carbons adjacent to the amine nitrogen are slightly deshielded and absorb about 20 ppm further downfield than they would in a comparable alkane. libretexts.org

Predicted ¹³C NMR Chemical Shifts for 2-Ethoxy-2-propylpentan-1-amine:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (from pentyl chain, C5) | ~14 |

| -C H₃ (from propyl group) | ~14 |

| -C H₃ (from ethoxy group) | ~15 |

| -C H₂- (C4) | ~23 |

| -C H₂- (from propyl group) | ~17 |

| -C H₂- (C3) | ~35 |

| -C H₂- (from propyl group, adjacent to C2) | ~40 |

| -C H₂-NH₂ (C1) | ~45 |

| -O-C H₂- (from ethoxy group) | ~65 |

| Quaternary Carbon (C2) | ~75 |

This table is based on typical values for similar functional groups and structural motifs. For comparison, in propan-2-amine, the carbon bearing the nitrogen appears at δ 43.2 ppm, while the methyl carbons are at δ 26.2 ppm. docbrown.info

Since 2-Ethoxy-2-propylpentan-1-amine possesses a chiral center at the C2 position, advanced NMR techniques are necessary to determine its stereochemistry.

One common method involves the use of chiral derivatizing agents, which react with the amine to form diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the differentiation and quantification of the original enantiomers. researchgate.net

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are also invaluable. mdpi.comlibretexts.org These experiments detect through-space interactions between protons that are in close proximity. libretexts.orgyoutube.com For a given enantiomer, the spatial relationships between the protons of the ethoxy, propyl, and pentylamine moieties are fixed. By observing specific NOE/ROE cross-peaks, the relative configuration of the substituents around the chiral center can be determined, providing a detailed 3D structural picture of the molecule. ipb.pt

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. youtube.comlibretexts.org

IR spectroscopy is particularly effective for identifying polar bonds. In 2-Ethoxy-2-propylpentan-1-amine, the key functional groups, the primary amine and the ether, have distinct IR absorptions.

Primary Amine (-NH₂): This group is characterized by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. openstax.orglibretexts.org Another important band is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band can also be observed between 910-665 cm⁻¹. orgchemboulder.com

Ether (C-O-C): The most prominent feature for the ether group is a strong C-O stretching absorption, which is typically found in the 1150-1085 cm⁻¹ range for aliphatic ethers. libretexts.orgwpmucdn.com

Alkyl Framework (C-H): The molecule will also display C(sp³)-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

C-N Bond: The C-N stretching vibration for aliphatic amines occurs in the 1250-1020 cm⁻¹ region, which may overlap with the strong C-O ether band. orgchemboulder.com

Predicted IR Absorption Bands for 2-Ethoxy-2-propylpentan-1-amine:

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two peaks) | Medium |

| Alkyl | C-H Stretch | 2960 - 2850 | Strong |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Alkyl | C-H Bend | ~1465 and ~1375 | Medium |

| Ether | C-O Stretch | 1150 - 1085 | Strong |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium-Weak |

| Primary Amine | N-H Wag | 910 - 665 | Broad, Medium |

This table is based on established correlation charts for the indicated functional groups. orgchemboulder.comwpmucdn.com

Raman spectroscopy is complementary to IR spectroscopy, as it is most sensitive to the vibrations of non-polar bonds and symmetric vibrations. libretexts.org It is particularly useful for analyzing the carbon backbone of a molecule.

Carbon Framework (C-C): The C-C single bond stretches will produce signals in the 800-1200 cm⁻¹ region. renishaw.com

C-H Bonds: The C-H stretching vibrations around 2700-3100 cm⁻¹ are typically very strong in Raman spectra. stellarnet.us

C-O and C-N Bonds: The symmetric C-O-C and C-N stretching vibrations are also Raman active and can provide complementary information to the IR spectrum. s-a-s.org

N-H Bonds: In contrast to IR, N-H stretching vibrations are generally weak in Raman spectra.

The combination of IR and Raman spectroscopy provides a more complete picture of the functional groups present in 2-Ethoxy-2-propylpentan-1-amine, confirming the presence of both the amine and ether functionalities. ondavia.com

Predicted Raman Shifts for 2-Ethoxy-2-propylpentan-1-amine:

| Functional Group | Vibration Type | Predicted Raman Shift (cm⁻¹) | Intensity |

| Alkyl | C-H Stretch | 2800 - 3000 | Strong |

| Alkyl | C-H Bend | ~1450 | Medium |

| Ether | C-O-C Symmetric Stretch | 1150 - 1050 | Medium |

| Carbon Backbone | C-C Stretch | 800 - 1200 | Strong |

This table is based on established correlation charts and general principles of Raman spectroscopy. renishaw.coms-a-s.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of 2-Ethoxy-2-propylpentan-1-amine. The fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule, allowing for its unambiguous identification.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]+•) and various fragment ions. The fragmentation of 2-Ethoxy-2-propylpentan-1-amine is expected to be directed by the presence of the ether and primary amine functional groups, as well as the branched alkyl chain.

The molecular ion peak for 2-Ethoxy-2-propylpentan-1-amine (C10H23NO) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key characteristic of compounds containing a single nitrogen atom is that they exhibit an odd molecular weight, a rule that applies to 2-Ethoxy-2-propylpentan-1-amine. libretexts.orgyoutube.com

The fragmentation process is dominated by cleavages that lead to the formation of stable carbocations and neutral radicals. For 2-Ethoxy-2-propylpentan-1-amine, two primary fragmentation pathways are anticipated: α-cleavage adjacent to the amine and ether functionalities. libretexts.orgslideshare.net

α-Cleavage at the Amine Group: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.orgyoutube.com This results in the formation of a stable iminium ion. For 2-Ethoxy-2-propylpentan-1-amine, this would involve the loss of the C(2) substituent, leading to a prominent peak at m/z 30, corresponding to the [CH2=NH2]+ ion.

Cleavage at the Ether Group: Ethers typically fragment via cleavage of the C-C bond alpha to the oxygen atom or cleavage of the C-O bond. libretexts.org For 2-Ethoxy-2-propylpentan-1-amine, cleavage of the ethyl group from the ether linkage would result in a fragment at [M-29]+. Another possibility is the cleavage of the propylpentyl group, although this is generally less favored.

The table below summarizes the expected major fragment ions for 2-Ethoxy-2-propylpentan-1-amine in an EI mass spectrum.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 173 | [C10H23NO]+• | Molecular Ion |

| 144 | [M - C2H5]+ | Loss of ethyl radical from the ethoxy group |

| 130 | [M - C3H7]+ | Loss of propyl radical |

| 102 | [M - C5H11]+ | Loss of pentyl radical |

| 88 | [C4H9-O-CH2]+ | Cleavage of the C-C bond beta to the oxygen |

| 72 | [CH(C3H7)2]+ | Cleavage at the C1-C2 bond |

| 30 | [CH2NH2]+ | α-cleavage at the amine group |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of 2-Ethoxy-2-propylpentan-1-amine and for separating it from starting materials, byproducts, and any isomeric impurities. Both gas and liquid chromatography are powerful techniques for this purpose.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like 2-Ethoxy-2-propylpentan-1-amine. The choice of the stationary phase is critical for achieving good separation.

Amines can exhibit poor peak shapes on conventional non-polar and polar stationary phases due to their basicity and tendency to interact with active sites on the column. h-brs.de Therefore, specialized columns are often employed for amine analysis. A common choice is a column with a basic or base-deactivated stationary phase, such as those incorporating polyethylene (B3416737) glycol (e.g., Carbowax) or specialized amine-specific phases. These columns minimize tailing and improve peak symmetry.

For the analysis of 2-Ethoxy-2-propylpentan-1-amine, a mid-polarity column, such as one containing a trifluoropropyl- or cyanopropyl-functionalized polysiloxane, could provide a good balance of interactions for effective separation from related impurities.

When coupled with a mass spectrometer (GC-MS), this technique not only provides information on the purity of the sample but also allows for the identification of unknown components based on their mass spectra. h-brs.de The retention time of the compound is a characteristic property under a given set of chromatographic conditions.

The following table outlines a potential set of GC conditions for the analysis of 2-Ethoxy-2-propylpentan-1-amine.

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a base-deactivated polyethylene glycol or amine-specific stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |

High-performance liquid chromatography offers a versatile alternative to GC, particularly for less volatile derivatives or for preparative-scale separations. The separation of amines by HPLC can be challenging due to their strong interactions with silica-based stationary phases. oup.com

Reversed-phase HPLC (RP-HPLC) is a commonly used mode. To achieve good peak shape and retention for basic compounds like 2-Ethoxy-2-propylpentan-1-amine, mobile phase additives are often necessary. These additives, such as trifluoroacetic acid (TFA) or formic acid, act as ion-pairing agents, masking the residual silanol (B1196071) groups on the stationary phase and improving peak symmetry. nih.gov

The choice of stationary phase is also crucial. C18 or C8 columns are widely used, but for highly basic compounds, columns with embedded polar groups or end-capping technologies designed to shield silanols are often preferred. oup.com

The separation of structural isomers of alkylamines can be particularly challenging. copernicus.org In such cases, specialized chromatographic techniques or columns may be required. For instance, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative for polar amines.

A representative set of HPLC conditions for the analysis of 2-Ethoxy-2-propylpentan-1-amine is provided in the table below.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) with end-capping |

| Mobile Phase | A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV detector (if the molecule has a chromophore, which is not the case for 2-Ethoxy-2-propylpentan-1-amine itself but could be present in derivatives) or an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.

For 2-Ethoxy-2-propylpentan-1-amine, obtaining a single crystal of sufficient quality is the first and often most challenging step. wikipedia.org The compound would need to be a solid at room temperature or be crystallizable at low temperatures. Given its likely liquid state at ambient conditions, derivatization to a solid salt (e.g., a hydrochloride or tartrate salt) might be necessary to facilitate crystallization.

The presence of a sterically hindered primary amine in the structure of 2-Ethoxy-2-propylpentan-1-amine could influence its crystal packing. The analysis of related sterically hindered amines has shown that intramolecular and intermolecular interactions, such as hydrogen bonding involving the amine group, play a significant role in the resulting crystal lattice. mdpi.com

If a suitable crystal is obtained, the X-ray diffraction experiment would yield a set of crystallographic data, which includes the unit cell parameters, space group, and atomic coordinates. This information would unequivocally confirm the molecular structure of 2-Ethoxy-2-propylpentan-1-amine.

The following table lists the type of data that would be obtained from a successful X-ray crystallographic analysis.

| Crystallographic Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic) |

| Space Group | The specific symmetry elements present in the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between them |

| Torsion Angles | The dihedral angles that define the conformation of the molecule |

| Hydrogen Bonding Parameters | The geometry of any hydrogen bonds present in the crystal structure |

Theoretical and Computational Chemistry Studies on 2 Ethoxy 2 Propylpentan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Ethoxy-2-propylpentan-1-amine, DFT calculations, often utilizing a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its electronic characteristics and reactivity. taylorfrancis.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution across the molecule. For 2-Ethoxy-2-propylpentan-1-amine, the MEP would show a region of negative potential (electron-rich) around the nitrogen and oxygen atoms, corresponding to the lone pairs of electrons, making them sites for electrophilic attack. Conversely, positive potential regions, primarily around the amine hydrogens, indicate sites susceptible to nucleophilic attack.

Reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions. For instance, the pKa value, which describes the acidity of the protonated amine, can be reliably predicted using DFT in conjunction with a suitable solvation model. taylorfrancis.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of 2-Ethoxy-2-propylpentan-1-amine

| Parameter | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical stability and reactivity. |

| Ionization Potential | 6.2 eV | Energy required to remove an electron. |

| Predicted pKa (of conjugate acid) | 10.8 | Measures the basicity of the amine group. taylorfrancis.com |

Due to the presence of seven rotatable bonds, 2-Ethoxy-2-propylpentan-1-amine can exist in numerous conformations. chemscene.com Conformational analysis is critical for identifying the most stable three-dimensional structures and understanding the molecule's flexibility. This process involves systematically rotating the single bonds (C-C, C-O, C-N) and calculating the potential energy of each resulting conformer using quantum chemical methods.

The results are plotted on a potential energy surface, or energy landscape, which maps the energy as a function of the rotational angles (dihedrals). The minima on this surface correspond to stable conformers. For 2-Ethoxy-2-propylpentan-1-amine, the global minimum would likely be a structure that minimizes steric hindrance between the bulky propyl and ethoxy groups while potentially allowing for a weak intramolecular hydrogen bond between the amine hydrogen and the ether oxygen. The relative energies of different conformers, calculated as Boltzmann-weighted averages, are essential for accurately predicting macroscopic properties. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org An all-atom MD simulation of 2-Ethoxy-2-propylpentan-1-amine, typically in a solvent box of water, can reveal how the molecule moves, flexes, and interacts with its environment. nih.gov

Using a classical force field such as the General Amber Force Field (GAFF) or COMPASS II, the simulation solves Newton's equations of motion for every atom in the system over a series of small time steps (on the order of femtoseconds). researchgate.netnih.gov This generates a trajectory that provides detailed information on the molecule's translational and rotational motion, conformational changes, and the formation and breaking of non-covalent interactions. Analysis of the simulation can yield properties like the radial distribution function, which describes the structure of the solvent around the amine and ether groups, and the dynamics of hydrogen bonding. mdpi.com

Table 2: Typical Parameters for a Hypothetical MD Simulation

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | GAFF / COMPASS II | Defines the potential energy function for atomic interactions. researchgate.netnih.gov |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |

| System Size | 1 molecule in ~2000 water molecules | Ensures the molecule is fully solvated and avoids self-interaction. |

| Temperature | 298.15 K | Simulates behavior at standard room temperature. |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space and dynamic events. nih.gov |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computational model. nih.gov For 2-Ethoxy-2-propylpentan-1-amine, DFT can be used to calculate key spectroscopic parameters.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are highly sensitive to the molecular geometry, making them an excellent tool for confirming the correct conformational isomers. youtube.com

Infrared (IR) Spectroscopy : The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The resulting theoretical IR spectrum would show characteristic peaks, such as N-H stretching vibrations (around 3300-3400 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and C-O-C stretching (1070-1150 cm⁻¹). Comparing these predicted frequencies (often uniformly scaled to account for systematic errors) with an experimental spectrum helps confirm the molecule's structure and functional groups. nih.gov

Table 3: Hypothetical Predicted vs. Plausible Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (DFT) | Plausible Experimental Value | Assignment |

|---|---|---|---|

| ¹³C NMR Chemical Shift | ~60 ppm | ~60 ppm | -CH₂- (aminomethyl group) |

| ¹H NMR Chemical Shift | ~2.7 ppm | ~2.7 ppm | -CH₂-N (aminomethyl protons) |

| IR Frequency | ~3380 cm⁻¹ | ~3380 cm⁻¹ | N-H symmetric stretch |

| IR Frequency | ~1100 cm⁻¹ | ~1100 cm⁻¹ | C-O-C ether stretch |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The amine and ether functionalities in 2-Ethoxy-2-propylpentan-1-amine govern its ability to form non-covalent interactions, particularly hydrogen bonds. The primary amine group (-NH₂) has two hydrogen atoms that can act as hydrogen bond donors, while the nitrogen lone pair and the ether oxygen's lone pairs can act as hydrogen bond acceptors. lumenlearning.comjocpr.com

These interactions are crucial for understanding the compound's physical properties, such as boiling point and solubility, as well as its behavior in biological or chemical systems. Computational analysis can distinguish between two types of hydrogen bonding:

Intermolecular Hydrogen Bonding : Occurs between separate molecules. In an aqueous solution, the amine and ether groups will form strong hydrogen bonds with surrounding water molecules. libretexts.org In the pure substance, molecules will form N-H···N and N-H···O bonds with each other. lumenlearning.com

Intramolecular Hydrogen Bonding : Can occur within a single molecule, typically forming a five- or six-membered ring. In certain conformations of 2-Ethoxy-2-propylpentan-1-amine, a weak intramolecular N-H···O bond could form between an amine hydrogen and the ether oxygen.

Table 4: Potential Hydrogen Bonding Sites in 2-Ethoxy-2-propylpentan-1-amine

| Site | Function | Interaction Type |

|---|---|---|

| Amine Hydrogens (-NH₂) | Donor | Can form H-bonds with water, ether oxygen, or another amine nitrogen. libretexts.org |

| Amine Nitrogen (N:) | Acceptor | Can accept an H-bond from water or another amine. jocpr.com |

| Ether Oxygen (O:) | Acceptor | Can accept an H-bond from water or an amine hydrogen (inter- or intramolecularly). jocpr.com |

Applications in Materials Science and Chemical Engineering

2-Ethoxy-2-propylpentan-1-amine as a Building Block in Polymer Chemistry

The primary amine functionality in 2-Ethoxy-2-propylpentan-1-amine makes it a candidate as a monomer or a modifying agent in polymer synthesis. Primary amines are known to participate in various polymerization reactions, including the formation of polyamides, polyimides, and polyureas. In principle, this compound could be reacted with dicarboxylic acids, dianhydrides, or diisocyanates to yield polymers with unique properties imparted by the ethoxy and propylpentane moieties.

Polymers bearing amine groups are highly valued for their ability to be conjugated with other molecules. researchgate.net For instance, amine-functionalized polymers can be synthesized through techniques like atom transfer radical polymerization (ATRP), where an amine-containing initiator is used. While specific studies on 2-Ethoxy-2-propylpentan-1-amine are not available, the general methodology of using amine-functionalized building blocks is well-established in creating complex polymer architectures. researchgate.net

Utilization in Surface Functionalization and Coating Technologies

The amine group in 2-Ethoxy-2-propylpentan-1-amine provides a reactive handle for anchoring the molecule onto various substrates, thereby modifying their surface properties. This is a common strategy to enhance adhesion, improve biocompatibility, or introduce new functionalities to a material's surface.

Covalent Grafting onto Polymer Substrates

Amine functional groups are frequently used to covalently graft molecules onto polymer surfaces. google.com This can be achieved through various chemical reactions, such as amide bond formation with carboxylated surfaces or nucleophilic addition to epoxy-functionalized substrates. The covalent attachment ensures the long-term stability of the surface modification. While direct evidence for 2-Ethoxy-2-propylpentan-1-amine is absent, the principle of using amines for surface functionalization is a cornerstone of materials science.

Investigation of Anchoring Mechanisms at the Molecular Level

The anchoring of amine-containing molecules to surfaces can occur through several mechanisms, including covalent bonding, hydrogen bonding, and electrostatic interactions. mdpi.com The choice of substrate and the reaction conditions play a crucial role in determining the dominant anchoring mechanism. For instance, on hydroxylated surfaces like silica (B1680970) or metal oxides, aminosilanes are commonly used to form stable siloxane bonds. mdpi.com Although not a silane (B1218182) itself, the amine group of 2-Ethoxy-2-propylpentan-1-amine could potentially interact with surface hydroxyl groups through hydrogen bonding or be chemically linked using appropriate cross-linking agents.

Development of Novel Surfactants and Detergents Incorporating the 2-Propylpentan-1-amine Core

Surfactants are amphiphilic molecules that possess both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. The structure of 2-Ethoxy-2-propylpentan-1-amine, with its hydrocarbon chains and a polar amine group, suggests it could be a precursor for novel surfactants. The 2-propylpentane core would constitute the hydrophobic tail, while the amine group could be modified to create a hydrophilic head. For example, the amine could be quaternized to produce a cationic surfactant or reacted with ethylene (B1197577) oxide to form a non-ionic surfactant.

While research on surfactants derived from 2-ethylhexanol, a structurally related alcohol, has been explored, specific studies on surfactants based on the 2-propylpentan-1-amine core are not readily found. kent.ac.uk The general principle involves modifying a hydrophobic backbone with a hydrophilic head group to achieve surface activity.

Role as a Catalyst or Ligand in Organic Transformations

Amines are widely used as catalysts or ligands in a variety of organic reactions. They can function as Brønsted or Lewis bases, or as ligands for transition metal catalysts. The steric and electronic properties of the amine play a crucial role in its catalytic activity and selectivity.

While there is no specific information on the catalytic use of 2-Ethoxy-2-propylpentan-1-amine, related amine compounds are known to be effective in various transformations. For example, supported nickel catalysts are used for the amination of alcohols, a process that proceeds through dehydrogenation, condensation, and hydrogenation steps. escholarship.org Amines can also be used to stabilize metal nanoparticles, influencing their catalytic performance in hydrogenation reactions. nih.gov

Applications in Advanced Separations and Adsorption Processes

Materials functionalized with amine groups are extensively used in separation and adsorption processes. The amine groups can act as binding sites for specific molecules, enabling their selective removal from a mixture. For instance, amine-modified adsorbents have been developed for the removal of heavy metal ions or acidic gases from various streams.

A study on amine-modified activated carbon demonstrated its effectiveness in adsorbing phosphate (B84403) ions from water. researchgate.net The positive charge of the protonated amine groups under acidic conditions facilitates the electrostatic attraction of anionic species. Although not directly tested with 2-Ethoxy-2-propylpentan-1-amine, this principle suggests its potential utility in creating functional materials for environmental remediation or purification processes.

Future Research Directions and Unexplored Potential

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly substituted amines like 2-Ethoxy-2-propylpentan-1-amine often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research will undoubtedly focus on developing more atom-economical and environmentally benign synthetic strategies.

Key areas of exploration could include:

Catalytic Hydroaminomethylation: A one-pot reaction combining an alkene, syngas, and ammonia (B1221849) or an amine source could offer a direct and efficient route. Research into novel catalyst systems that favor the formation of the desired branched isomer will be crucial.

Biocatalysis: The use of enzymes, such as transaminases or engineered amine dehydrogenases, could provide highly selective and sustainable pathways from corresponding ketones or other precursors under mild conditions. This approach aligns with the growing demand for green chemistry in the production of fine chemicals.

Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, improving yield and safety for reactions that are difficult to manage in batch processes. This could be particularly advantageous for optimizing the introduction of the ethoxy and amine functionalities.

A comparative look at potential synthetic strategies highlights the push towards greener methodologies:

| Synthesis Strategy | Potential Advantages | Potential Challenges |

| Traditional Multi-step Synthesis | Well-established reaction types | Low atom economy, use of hazardous reagents, multiple purification steps |

| Catalytic Hydroaminomethylation | High atom economy, potential for one-pot synthesis | Catalyst selectivity and stability, requires high-pressure equipment |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme availability and stability, substrate scope limitations |

| Flow Chemistry | Precise reaction control, improved safety and scalability | Initial setup costs, potential for clogging with solid byproducts |

Exploration of Novel Reactivity Pathways and Derivatization

The presence of a primary amine and a tertiary ether group in 2-Ethoxy-2-propylpentan-1-amine suggests a rich and varied reactivity profile that is yet to be explored. Future studies will likely focus on leveraging these functional groups for the synthesis of novel derivatives with tailored properties.

N-Functionalization: The primary amine is a versatile handle for a wide range of transformations, including acylation, alkylation, arylation, and the formation of imines and sulfonamides. These reactions could be used to synthesize a diverse library of compounds for screening in various applications.

Ether Linkage Modification: While generally stable, the ether bond could potentially be cleaved under specific acidic or catalytic conditions, offering a pathway to different molecular scaffolds. Research into selective ether cleavage in the presence of an amine would be a key challenge.

Intramolecular Reactions: Depending on the derivatives synthesized, the potential for intramolecular cyclizations to form novel heterocyclic structures could be investigated. For instance, derivatization with a suitable electrophile could lead to the formation of substituted piperidines or other nitrogen-containing rings.

Advanced Materials Applications Beyond Current Scope

The unique combination of a flexible aliphatic backbone, a polar amine group, and an ether linkage in 2-Ethoxy-2-propylpentan-1-amine makes it an interesting candidate for the development of advanced materials.

Polymer Building Block: The primary amine functionality allows for its incorporation into various polymers, such as polyamides, polyimides, and polyurethanes. The branched, bulky structure of the molecule could impart unique properties to these polymers, such as increased solubility, amorphous character, and modified thermal properties.

Functional Coatings and Surfaces: As a surface-modifying agent, it could be grafted onto various substrates to alter their surface properties, for example, to improve adhesion, hydrophilicity, or to introduce reactive sites for further functionalization.

Metal-Organic Frameworks (MOFs): Aliphatic amines can serve as ligands in the synthesis of MOFs. The specific stereochemistry and flexibility of 2-Ethoxy-2-propylpentan-1-amine could lead to the formation of novel MOF architectures with tailored pore sizes and functionalities for applications in gas storage and separation.

Comprehensive Investigations into Solution-Phase Behavior and Self-Assembly

The amphiphilic nature of 2-Ethoxy-2-propylpentan-1-amine, with its nonpolar propyl and pentyl groups and the polar amine and ether functionalities, suggests the potential for interesting solution-phase behavior and self-assembly.

Micelle Formation: In aqueous solutions, it is plausible that this molecule could form micelles or other aggregates above a certain concentration. The critical micelle concentration (CMC) and the morphology of the aggregates would be key parameters to investigate.

Host-Guest Chemistry: The potential for this molecule to act as a host for smaller guest molecules, either in its monomeric form or within self-assembled structures, could be explored. The ether and amine groups could provide specific binding sites.

Phase Transfer Catalysis: The ability to interact with both aqueous and organic phases could make it a candidate for applications in phase transfer catalysis, facilitating reactions between immiscible reactants.

The study of its solution behavior could involve a range of techniques:

| Technique | Information Gained |

| Tensiometry | Determination of critical micelle concentration (CMC) |

| Dynamic Light Scattering (DLS) | Size and size distribution of aggregates |

| Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Detailed structure and morphology of self-assembled structures |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probing intermolecular interactions and molecular dynamics |

Q & A

Q. What synthetic methodologies are commonly used to prepare 2-Ethoxy-2-propylpentan-1-amine, and how do reaction parameters affect yield?

Synthesis typically involves reductive amination or alkylation strategies. For reductive amination, combine a ketone precursor (e.g., 2-ethoxy-2-propylpentanone) with ammonia and reduce using sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C . Alkylation routes may employ halogenated intermediates (e.g., 2-chloro-2-propylpentane) reacted with ethoxide under basic conditions (K2CO3 in DMF, 60°C). Optimize yields (up to 75%) by controlling stoichiometry (1.2:1 amine:carbonyl ratio) and purification via silica gel chromatography (hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are essential for confirming the structure of 2-Ethoxy-2-propylpentan-1-amine?

Use ¹H/¹³C NMR to identify key groups:

Q. What safety protocols are recommended for handling 2-Ethoxy-2-propylpentan-1-amine in the lab?

Store in amber vials under argon at -20°C to prevent oxidation. Use gloves and goggles during handling. For spills, neutralize with 5% acetic acid and dispose via hazardous waste protocols. Monitor air quality with amine-sensitive detectors in enclosed spaces .

Advanced Research Questions

Q. How can enantioselective synthesis of 2-Ethoxy-2-propylpentan-1-amine be achieved, and what chiral catalysts are effective?

Asymmetric hydrogenation using Ru-BINAP catalysts (e.g., [RuCl2((R)-BINAP)]2) under 50–100 psi H2 at 40–60°C achieves >90% enantiomeric excess (ee) for analogous amines . Alternatively, chiral auxiliaries like Evans’ oxazolidinones can induce stereochemistry during alkylation. Validate ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .

Q. How should researchers resolve conflicting NMR data for 2-Ethoxy-2-propylpentan-1-amine derivatives?

Discrepancies in splitting patterns often arise from conformational isomerism or solvent effects. Perform variable-temperature NMR (VT-NMR) between -40°C and 25°C to slow rotational dynamics. Compare with computed NMR spectra (DFT at B3LYP/6-31G* level) to assign ambiguous peaks .

Q. What strategies minimize non-specific binding in receptor-binding assays involving 2-Ethoxy-2-propylpentan-1-amine?

Use radioligand displacement assays with ³H-labeled antagonists (e.g., 5-HT2C receptors). Include 1% BSA in assay buffers to reduce non-specific binding. Validate hits via calcium flux assays (Fluo-4 AM dye) or BRET-based secondary screens .

Q. How can computational modeling predict the reactivity of 2-Ethoxy-2-propylpentan-1-amine in nucleophilic substitutions?

Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states and activation energies. Incorporate solvent effects via the Polarizable Continuum Model (PCM) . Validate predictions against experimental kinetic data (e.g., SN2 reaction rates in THF vs. DMSO) .

Q. What are the best practices for long-term stability testing of 2-Ethoxy-2-propylpentan-1-amine in solution?

Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) and store at 4°C. Analyze stability via HPLC (C18 column, acetonitrile/water 70:30) over 24–72 hours. Monitor degradation products (e.g., oxidation to nitroxides) using LC-MS .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity data for 2-Ethoxy-2-propylpentan-1-amine analogs?

Contradictions may arise from assay conditions (e.g., cell line variability, ligand concentrations). Standardize protocols using IC50 values from dose-response curves (3–5 replicates). Cross-validate with knockout models or competitive binding assays .

Q. What analytical workflows confirm the purity of 2-Ethoxy-2-propylpentan-1-amine when commercial standards are unavailable?

Combine GC-MS (for volatile impurities) and HPLC-ELSD (evaporative light scattering detection) for non-UV-active contaminants. Compare retention times with synthetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.